Eleven-Nineteen-Leukemia Protein IN-3 is a compound that targets the Eleven-Nineteen-Leukemia Protein, which is implicated in various aggressive forms of leukemia, particularly those associated with mixed lineage leukemia fusion proteins. These fusion proteins arise from chromosomal translocations at chromosome 11q23, leading to the formation of oncogenic transcription factors that contribute to leukemogenesis. The Eleven-Nineteen-Leukemia Protein IN-3 has been identified as a potential therapeutic agent due to its ability to inhibit the activity of these proteins, thereby providing a strategic approach to treating specific leukemia subtypes.
The Eleven-Nineteen-Leukemia Protein IN-3 is classified as a small molecule inhibitor specifically targeting the YEATS domain of the Eleven-Nineteen-Leukemia Protein. This classification is significant because it highlights the compound's mechanism of action, which involves disrupting the interaction between the protein and its histone targets, ultimately affecting gene expression related to leukemia progression. The compound has been studied in various research contexts, including its biochemical properties and potential for therapeutic applications in oncology .
The synthesis of Eleven-Nineteen-Leukemia Protein IN-3 typically involves multi-step organic synthesis techniques. Key methods may include:
Specific technical details regarding the synthesis process are often proprietary but generally follow established organic synthesis protocols used for small molecule drug development .
The molecular structure of Eleven-Nineteen-Leukemia Protein IN-3 features a core structure that interacts with the YEATS domain of the Eleven-Nineteen-Leukemia Protein. This interaction is crucial for its inhibitory function.
Key structural data includes:
The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling studies, which provide insights into how the compound fits into the active site of its target protein .
Eleven-Nineteen-Leukemia Protein IN-3 participates in several key chemical reactions during its interaction with target proteins:
These reactions are critical for understanding how Eleven-Nineteen-Leukemia Protein IN-3 exerts its therapeutic effects against leukemia .
The mechanism of action for Eleven-Nineteen-Leukemia Protein IN-3 involves several steps:
Data from various studies indicate that compounds targeting this pathway can significantly reduce leukemic cell viability in vitro and in vivo .
Eleven-Nineteen-Leukemia Protein IN-3 exhibits several notable physical and chemical properties:
Understanding these properties is essential for formulation development and ensuring effective delivery in clinical settings .
Eleven-Nineteen-Leukemia Protein IN-3 has potential applications in several areas:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5